![molecular formula C14H21ClN2 B8565692 Piperazine,1-[4-(4-chlorophenyl)butyl]-](/img/structure/B8565692.png)
Piperazine,1-[4-(4-chlorophenyl)butyl]-
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Overview
Description
Piperazine,1-[4-(4-chlorophenyl)butyl]- is a useful research compound. Its molecular formula is C14H21ClN2 and its molecular weight is 252.78 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antihistaminic Activity
1-[4-(4-chlorophenyl)butyl]piperazine serves as an important intermediate in the synthesis of levocetirizine, a widely used antihistamine for treating allergic rhinitis. The compound's structural characteristics facilitate its conversion into levocetirizine, which exhibits high efficacy and selectivity for the H1 receptor .
Antidepressant Properties
Research has indicated that piperazine derivatives can act as dual serotonin reuptake inhibitors and 5-HT1A receptor agonists. This suggests potential applications in treating depression and anxiety disorders. Specifically, modifications to the piperazine structure have been shown to enhance selectivity and affinity for serotonin receptors, making these derivatives promising candidates for antidepressant drug development .
Clinical Toxicology Insights
Piperazine compounds, including 1-[4-(4-chlorophenyl)butyl]piperazine, have been studied for their toxicological profiles. Observational data indicate that certain piperazines may lead to adverse effects such as serotonin syndrome when misused or taken in conjunction with other serotonergic agents . Understanding these effects is crucial for ensuring patient safety during therapeutic use.
Case Studies on Toxicity
A notable case study highlighted the risks associated with recreational use of piperazine derivatives like benzylpiperazine (BZP), which can cause stimulant-like effects and increase heart rate and blood pressure. These findings emphasize the need for careful monitoring of piperazine use in clinical settings .
Synthesis of Levocetirizine
The synthesis of 1-[4-(4-chlorophenyl)butyl]piperazine involves several steps that optimize yield and purity. A novel method has been developed that allows for high optical purity through selective crystallization techniques using N-acetyl-L-phenylalanine as an optical resolving agent . This method not only enhances efficiency but also reduces costs associated with starting materials.
Step | Description |
---|---|
1 | Reaction of racemic piperazine with N-acetyl-L-phenylalanine |
2 | Selective crystallization to obtain (R)-(-)-isomer |
3 | Treatment with a base to yield pure product |
Broader Implications in Drug Development
The versatility of piperazine derivatives extends beyond antihistaminic and antidepressant applications. They are also being explored as precursors in synthesizing other pharmaceutical compounds, including antibiotics and antihelminthics . The ongoing research into their pharmacological properties could lead to new therapeutic avenues.
Properties
Molecular Formula |
C14H21ClN2 |
---|---|
Molecular Weight |
252.78 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)butyl]piperazine |
InChI |
InChI=1S/C14H21ClN2/c15-14-6-4-13(5-7-14)3-1-2-10-17-11-8-16-9-12-17/h4-7,16H,1-3,8-12H2 |
InChI Key |
YAPWMGHNMGLPFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.